5-Acetoxy-2-methylbenzoic acid
CAS No.:
Cat. No.: VC20731057
Molecular Formula: C10H10O4
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10O4 |
|---|---|
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 5-acetyloxy-2-methylbenzoic acid |
| Standard InChI | InChI=1S/C10H10O4/c1-6-3-4-8(14-7(2)11)5-9(6)10(12)13/h3-5H,1-2H3,(H,12,13) |
| Standard InChI Key | ZVGYODWRQIFXIM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC(=O)C)C(=O)O |
Introduction
Structural Characteristics and Molecular Configuration
The molecular formula of 5-acetoxy-2-methylbenzoic acid is C₁₀H₁₀O₄, with a molecular weight of 210.18 g/mol . Its structure consists of a benzoic acid backbone substituted with:
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A methyl group (-CH₃) at position 2.
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An acetoxy group (-OCOCH₃) at position 5.
Key bond angles and torsional features can be extrapolated from crystallographic studies of 3-acetoxy-2-methylbenzoic acid . In that analog, the acetoxy group forms a dihedral angle of 86.60° with the benzene ring plane, while the carboxylic acid group deviates by 11.37° . Similar distortions are expected in the 5-acetoxy isomer due to steric and electronic interactions between substituents.
Synthetic Routes and Reaction Mechanisms
Acetylation of 5-Hydroxy-2-Methylbenzoic Acid
The most plausible synthesis involves acetylation of 5-hydroxy-2-methylbenzoic acid (5,2-cresotic acid) :
Reaction conditions:
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Catalyst: Sulfuric acid or pyridine.
Alternative Pathway via Benzoyl Chloride Intermediate
A two-step method adapted from anhydride synthesis :
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Chlorination:
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Esterification:
Physicochemical Properties
The acetoxy group enhances lipophilicity compared to the hydroxylated precursor , impacting bioavailability and environmental persistence.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
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C=O stretches:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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¹³C NMR:
Crystallographic and Hirshfeld Surface Analysis
Single-crystal X-ray diffraction of 3-acetoxy-2-methylbenzoic acid reveals:
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Crystal system: Monoclinic.
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Space group: P2₁/c.
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Hydrogen bonding: Carboxylic acid dimers via O-H···O interactions (R₂²(8) motif).
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Intermolecular interactions: C-H···O (25.8% contribution) and π-π stacking (6.4%) .
For the 5-acetoxy isomer, similar packing is anticipated, with acetoxy orientation affecting lattice stability.
Biological and Industrial Applications
Antibacterial Activity
The anhydride derivative of 3-acetoxy-2-methylbenzoic acid exhibits significant antibacterial activity against Staphylococcus aureus (MIC: 12.5 µg/mL) . While untested, 5-acetoxy-2-methylbenzoic acid may share bioactivity due to structural homology.
Pharmaceutical Intermediate
As a prodrug candidate, the acetoxy group could enhance membrane permeability, enabling targeted hydrolysis to 5-hydroxy-2-methylbenzoic acid in vivo .
Challenges and Future Directions
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Synthetic Optimization: Improving regioselectivity during acetylation to avoid di- or tri-substituted byproducts.
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Crystallography: Resolving the 3D structure to validate computational models.
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Toxicology: Assessing metabolic pathways and potential cytotoxicity.
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